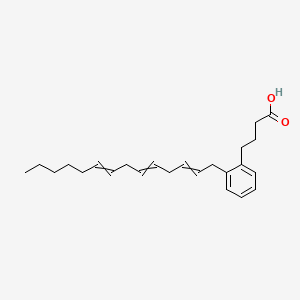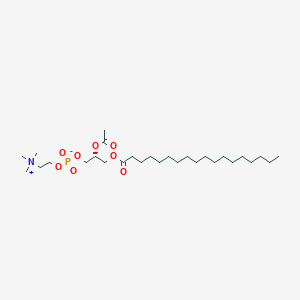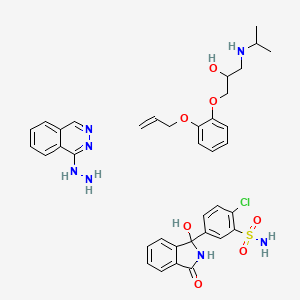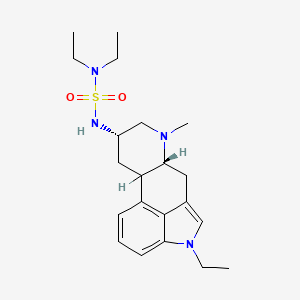
Ácido 6-(6-aminohexanamido)hexanoico
Descripción general
Descripción
6-(6-Aminohexanamido)hexanoic acid, also known as 6-AHHA, is an amino acid derivative that is found in various organisms, including bacteria, plants, and animals. It is a unique amino acid derivative with a wide range of applications in biochemistry, biotechnology, and medicine. 6-AHHA has been used in various scientific research studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Medicamento Antifibrinolítico
El ácido 6-aminohexanoico se utiliza principalmente en la clínica como medicamento antifibrinolítico . Los medicamentos antifibrinolíticos ayudan a prevenir la descomposición de los coágulos sanguíneos, lo que puede ser útil para controlar los trastornos de la coagulación o en cirugías donde el sangrado excesivo es un riesgo.
Síntesis Química de Péptidos Modificados
Este compuesto juega un papel importante en la síntesis química de péptidos modificados . Los péptidos modificados tienen una amplia gama de aplicaciones en investigación y medicina, como agentes terapéuticos, herramientas de diagnóstico y reactivos de investigación.
Industria de Fibras Sintéticas de Poliamida (Nailon)
El ácido 6-aminohexanoico se utiliza ampliamente como materia prima en la producción de poliamidas de nylon-6 y nylon-66 . Estos son tipos de fibras sintéticas que se utilizan en una variedad de aplicaciones, desde la ropa hasta las piezas de automóviles.
Enlazador en Estructuras Biológicamente Activas
A menudo se utiliza como enlazador en varias estructuras biológicamente activas . En este contexto, un enlazador es una molécula o un conjunto de moléculas que conecta otras dos moléculas. Esto puede ser útil en una variedad de contextos, como la administración de fármacos o la creación de moléculas complejas para fines de investigación.
Biosíntesis
Los recientes avances en la biosíntesis han permitido la producción de ácido 6-aminohexanoico a partir de ciclohexanol utilizando enzimas aisladas . Esto proporciona un método más sostenible y potencialmente rentable de producir este importante compuesto.
Producción de ε-Caprolactona
El ácido 6-aminohexanoico se puede convertir en ε-caprolactona utilizando ciertas cepas de Pseudomonas taiwanensis VLB120 . La ε-caprolactona es un compuesto útil por derecho propio, con aplicaciones en la producción de poliésteres y como monómero en la producción de poliuretano.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
The mode of action of “6-(6-Aminohexanamido)hexanoic acid” is based on the molecules mimicking the side chain of lysine in fibrin and interacting with LBS of Plm/Plg . This interaction competitively prevents Plm/Plg from binding to fibrin (ogen) .
Result of Action
The result of the action of “6-(6-Aminohexanamido)hexanoic acid” leads to the inhibition of Plm-induced fibrin degradation . This suggests that the compound may have a role in the regulation of fibrinolysis.
Action Environment
It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature .
Análisis Bioquímico
Biochemical Properties
6-(6-Aminohexanamido)hexanoic acid plays a significant role in biochemical reactions, particularly in the context of protein and peptide cross-linking. It interacts with enzymes, proteins, and other biomolecules through its amino and carboxyl groups. These interactions often involve the formation of peptide bonds, which are crucial for the stability and function of proteins. For instance, 6-(6-Aminohexanamido)hexanoic acid can interact with lysine residues in proteins, facilitating the formation of stable cross-links that enhance protein structure and function .
Cellular Effects
The effects of 6-(6-Aminohexanamido)hexanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, 6-(6-Aminohexanamido)hexanoic acid can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 6-(6-Aminohexanamido)hexanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding often involves the formation of hydrogen bonds and ionic interactions, which stabilize the complex. Furthermore, 6-(6-Aminohexanamido)hexanoic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(6-Aminohexanamido)hexanoic acid can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, the degradation products of 6-(6-Aminohexanamido)hexanoic acid can affect cellular function, leading to changes in cell viability and metabolic activity. Long-term studies have shown that prolonged exposure to 6-(6-Aminohexanamido)hexanoic acid can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-(6-Aminohexanamido)hexanoic acid vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above this range cause adverse effects .
Metabolic Pathways
6-(6-Aminohexanamido)hexanoic acid is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as transaminases and dehydrogenases, which play crucial roles in these pathways. The presence of 6-(6-Aminohexanamido)hexanoic acid can alter the levels of metabolites and influence the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, 6-(6-Aminohexanamido)hexanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The distribution of 6-(6-Aminohexanamido)hexanoic acid within cells can affect its activity and function, as it may localize to specific cellular compartments where it exerts its effects .
Subcellular Localization
The subcellular localization of 6-(6-Aminohexanamido)hexanoic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. The precise localization of 6-(6-Aminohexanamido)hexanoic acid within cells is essential for its role in biochemical reactions and cellular processes .
Propiedades
IUPAC Name |
6-(6-aminohexanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENLYKHSZCPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCCC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274289 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2014-58-6 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and crystal structure of 6-(6-Aminohexanamido)hexanoic acid hydrate?
A1: The molecular formula of 6-(6-Aminohexanamido)hexanoic acid hydrate is C12H24N2O3 · nH2O []. Its molecular weight (Mr) is 262.3 g/mol. The crystal structure is monoclinic, belonging to the space group P21/c. The unit cell dimensions are a = 17.649(2) Å, b = 4.915(1) Å, c = 17.516(2) Å, and β = 107.26(1)° [].
Q2: How does the crystal structure of 6-(6-Aminohexanamido)hexanoic acid hydrate influence its properties?
A2: The molecules of 6-(6-Aminohexanamido)hexanoic acid exist as zwitterions in the crystal structure []. They form a three-dimensional network through four N-H···O hydrogen bonds with neighboring molecules. The water molecules present in the hydrate also participate in N-H···O and O-H···O hydrogen bonds, further strengthening this network. This extensive hydrogen bonding network significantly influences the compound's physical properties, such as its melting point and solubility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)




![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)


![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)
